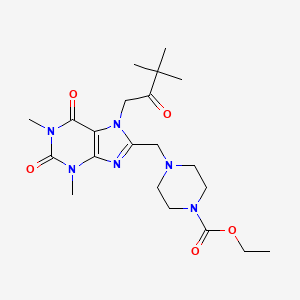
N-(4-((3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a thiophene, an oxadiazole, a piperidine, and a sulfonyl group . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions, including the formation of the oxadiazole ring, the introduction of the thiophene group, and the coupling of these rings with the piperidine and sulfonyl groups .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography . This allows for the determination of the exact arrangement of atoms and bonds within the molecule.Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite diverse, depending on the specific functional groups present and the reaction conditions .Applications De Recherche Scientifique
Antibacterial Activity
Several studies have synthesized derivatives bearing the 1,3,4-oxadiazole nucleus and evaluated their antibacterial potential. For instance, the synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole and their screening for antibacterial activity revealed that some compounds exhibit moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains (Iqbal et al., 2017). Another study focused on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, showing antibacterial and anti-enzymatic potential with minimal hemolytic activity (Nafeesa et al., 2017).
Anticancer Activity
Research into novel 1,2-dihydropyridine, thiophene, and thiazole derivatives with a sulfone moiety has demonstrated promising in-vitro anticancer activity against human breast cancer cell lines, suggesting potential therapeutic applications for compounds with related chemical structures (Al-Said et al., 2011).
Enzyme Inhibition
Compounds synthesized from 1,3,4-oxadiazole structures have been evaluated for their enzyme inhibitory activities. This includes research on butyrylcholinesterase (BChE) enzyme screening and molecular docking studies, which indicate potential therapeutic applications in treating diseases related to enzyme dysfunction (Khalid et al., 2016).
Antimalarial and COVID-19 Applications
A theoretical investigation into antimalarial sulfonamides for COVID-19 drug applications utilizing computational calculations and molecular docking study suggested that certain sulfonamide derivatives exhibit promising antimalarial activity and potential against SARS-CoV-2 (Fahim & Ismael, 2021).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-13(24)20-15-6-8-16(9-7-15)29(25,26)23-10-2-4-14(12-23)18-21-22-19(27-18)17-5-3-11-28-17/h3,5-9,11,14H,2,4,10,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVMBLNNGVGPDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-2-[1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2885970.png)


![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2885974.png)
![7-(3-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2885976.png)
![1,1,1-Trifluoro-4-[4-(trifluoromethoxy)anilino]-2-butanol](/img/structure/B2885977.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(thiophen-2-yl)acetate](/img/structure/B2885980.png)
![2,2-Difluorospiro[2.3]hexan-5-ol](/img/structure/B2885981.png)
![N-(6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-ylmethyl)prop-2-enamide](/img/structure/B2885982.png)
![2-chloro-11H-indolo[3,2-c]quinolin-6-ol](/img/structure/B2885983.png)

![methyl 4-((4-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)piperidin-1-yl)sulfonyl)benzoate](/img/structure/B2885985.png)

